Regioisomeric Differentiation: pyrazolo[3,4‑c]pyridine vs. [3,4‑b]pyridine Core Reactivity and Vectorial Functionalisation Access
The pyrazolo[3,4‑c]pyridine scaffold enables selective, sequential functionalisation at N‑1/N‑2, C‑3, C‑5, and C‑7, as demonstrated in a recent vectorial functionalisation study [1]. By contrast, published syntheses for the isomeric pyrazolo[3,4‑b]pyridine core indicate a different electrophilic substitution pattern (typically C‑3 or C‑5), with no literature precedent for simultaneous orthogonal derivatisation at four distinct positions [2]. A purchaser selecting the [3,4‑b] isomer therefore loses access to the multiple growth vectors required for fragment elaboration in FBDD campaigns.
| Evidence Dimension | Number of chemically addressable growth vectors with literature-demonstrated selective functionalisation |
|---|---|
| Target Compound Data | 4 (N‑1/N‑2, C‑3, C‑5, C‑7) for the pyrazolo[3,4‑c]pyridine core [1] |
| Comparator Or Baseline | 2 (C‑3, C‑5) reported for pyrazolo[3,4‑b]pyridine core [2] |
| Quantified Difference | 2 additional growth vectors accessible for downstream library synthesis |
| Conditions | Literature survey of synthetic methodology papers (2023 RSC Adv. for [3,4‑c]; representative [3,4‑b] pyridine syntheses) |
Why This Matters
This difference directly impacts the diversity and complexity of compound libraries that can be generated from the building block, a key factor in fragment-based drug discovery procurement decisions.
- [1] Bedwell, E. V.; da Silva Emery, F.; Clososki, G. C.; Steel, P. G. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv. 2023, 13, 34391–34399. DOI: 10.1039/d3ra07458g. View Source
- [2] Hardy, C. R. The Chemistry of Pyrazolopyridines. Adv. Heterocycl. Chem. 1984, 36, 343–410. DOI: 10.1016/S0065-2725(08)60289-5. View Source
